N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety and an ethylsulfonylbenzamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide typically involves the reaction of 4-ethylsulfonylbenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
- N-(1,3-dioxoisoindol-5-yl)-4-phenylbenzamide
- N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(ethanesulfonyl)benzamide stands out due to its ethylsulfonyl group, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its distinct applications in research and industry.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-25(23,24)12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWYFURLSCIXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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